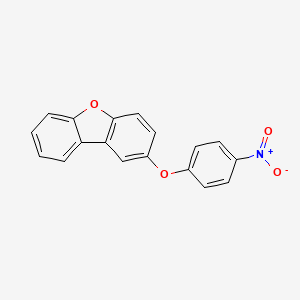

4-(Dibenzofuran-2-yloxy)-1-nitrobenzene

Description

4-(Dibenzofuran-2-yloxy)-1-nitrobenzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the 1-position of the benzene ring and a dibenzofuran-2-yloxy substituent at the 4-position. The dibenzofuran moiety, a fused bicyclic aromatic ether, imparts significant steric bulk and electron-withdrawing character due to its oxygen atom and extended π-conjugation. This structural combination likely influences the compound’s crystallinity, stability, and reactivity.

Properties

Molecular Formula |

C18H11NO4 |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

2-(4-nitrophenoxy)dibenzofuran |

InChI |

InChI=1S/C18H11NO4/c20-19(21)12-5-7-13(8-6-12)22-14-9-10-18-16(11-14)15-3-1-2-4-17(15)23-18/h1-11H |

InChI Key |

IZCCBYTVYUGIJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Properties

Nitrobenzene derivatives exhibit diverse crystallographic behaviors depending on substituent size, symmetry, and intermolecular interactions. For instance:

- 1-Nitrobenzene (studied in crystalline sponge frameworks) crystallizes in the triclinic space group P1 with unit cell parameters a = 13.810 Å, b = 16.550 Å, c = 26.130 Å, and angles α = 89.87°, β = 76.74°, γ = 74.35°. Its framework exhibits π–π stacking (centroid distance: 3.663 Å) and accommodates guest molecules with 81% occupancy .

- 4-Nitro-4'-hydroxy-azobenzene (an azo derivative) adopts a planar structure due to conjugation between the nitro and azo groups, enhancing crystallinity and thermal stability .

In contrast, 4-(Dibenzofuran-2-yloxy)-1-nitrobenzene is expected to form less symmetric crystals (e.g., monoclinic or orthorhombic systems) due to the bulky dibenzofuran substituent. The rigid aromatic system may promote stronger π-stacking or van der Waals interactions compared to smaller substituents like allyloxy or chloro groups .

Electronic and Reactivity Profiles

The nitro group is a strong electron-withdrawing substituent, directing electrophilic substitution reactions to meta positions. However, the dibenzofuran-2-yloxy group introduces mixed electronic effects:

- Electron-withdrawing : The oxygen atom in dibenzofuran enhances the nitro group’s electron deficiency.

- Steric hindrance : The bulky substituent may slow reaction kinetics compared to derivatives with smaller groups (e.g., 1-(allyloxy)-4-chloro-2-nitrobenzene ), which exhibit high synthetic yields (95–97%) under mild conditions .

Comparatively, 3,5-dimethyl-4-(4'-nitrophenylazo)-phenol () demonstrates how electron-donating methyl and hydroxy groups balance nitro-directed reactivity, enabling applications in dyes or sensors .

Data Tables

Table 1: Crystallographic Comparison of Nitrobenzene Derivatives

| Compound | Space Group | Unit Cell Parameters (Å, °) | R1 Value | Guest Occupancy |

|---|---|---|---|---|

| 1-Nitrobenzene (crystalline host) | P1 | a=13.810, b=16.550, c=26.130 | 0.2265 | 0.81(3) |

| 1-Guaiazulene (crystalline host) | C2/c | a=33.490, b=14.180, c=29.740 | 0.2276 | 0.465(15) |

| 4-Nitro-4'-hydroxy-azobenzene | Not reported | Planar azo-nitrophenyl structure | – | – |

Table 2: Substituent Effects on Reactivity and Yield

| Compound | Substituent | Synthetic Yield | Key Reactivity Feature |

|---|---|---|---|

| 1-(Allyloxy)-4-chloro-2-nitrobenzene | Allyloxy, chloro | 95–97% | High yield via SNAr |

| 3,5-Dimethyl-4-(4'-nitrophenylazo)-phenol | Methyl, hydroxy, azo | 70–85% | Azo coupling, pH-sensitive |

| 4-(Dibenzofuran-2-yloxy)-1-nitrobenzene (hypothetical) | Dibenzofuran-2-yloxy | – | Expected lower yield due to bulk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.